molecular formula C13H17N B8205892 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine

Cat. No.: B8205892
M. Wt: 187.28 g/mol
InChI Key: WGXIIDOQEUBZIR-UHFFFAOYSA-N
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Description

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine is a complex organic compound with a unique structure that combines elements of cyclopentane and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted naphthalene derivative, under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), hydroxylating agents (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Halogenated or hydroxylated derivatives

Scientific Research Applications

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one: Shares a similar core structure but differs in functional groups.

    2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: Another structurally related compound with potential biological activity.

Uniqueness

2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c14-13-8-9-4-3-7-10(9)11-5-1-2-6-12(11)13/h8H,1-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXIIDOQEUBZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=C3CCCC3=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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